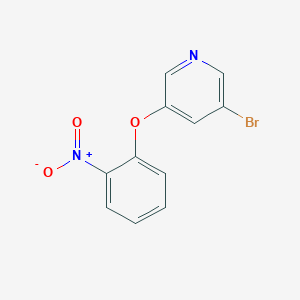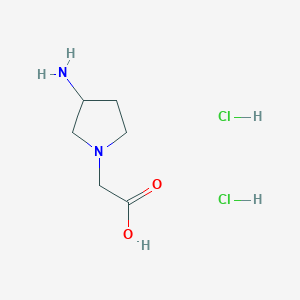
2-(3-Aminopyrrolidin-1-yl)acetic acid dihydrochloride
説明
2-(3-Aminopyrrolidin-1-yl)acetic acid dihydrochloride is a chemical compound with the CAS Number: 1187926-97-1 . It has a molecular weight of 217.09 and is typically stored at room temperature . The compound is usually in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is (3-amino-1-pyrrolidinyl)acetic acid dihydrochloride . Its InChI code is 1S/C6H12N2O2.2ClH/c7-5-1-2-8(3-5)4-6(9)10;;/h5H,1-4,7H2,(H,9,10);2*1H .Physical And Chemical Properties Analysis
This compound has a molecular weight of 217.09 . It’s typically in powder form and stored at room temperature .科学的研究の応用
Metabolic Pathway Analysis
2-(3-Aminopyrrolidin-1-yl)acetic acid dihydrochloride is part of a larger group of compounds that have been the subject of research due to their role in various metabolic pathways. Studies have identified certain acids, structurally similar to 2-(3-Aminopyrrolidin-1-yl)acetic acid dihydrochloride, as metabolites of specific amino acids like tyrosine. For instance, cis- and trans-4-hydroxycyclohexylacetic acid were found in the urine of a child and her mother alongside another sulfur amino acid, hawkinsin, pointing to a defective 4-hydroxyphenylpyruvate dioxygenase and the role of these compounds in tyrosine metabolism (Niederwieser et al., 1978). Similarly, mutations in the gene responsible for the enzyme 4-hydroxyphenylpyruvic acid dioxygenase, which is crucial in tyrosine catabolism, were linked to tyrosinemia type III and hawkinsinuria, disorders characterized by elevated levels of blood tyrosine and the excretion of tyrosine derivatives including compounds similar to 2-(3-Aminopyrrolidin-1-yl)acetic acid dihydrochloride (Tomoeda et al., 2000).
Toxicological Studies
The compound has also been a subject in toxicological studies. Research focusing on the toxicity of similar compounds provides insights into the potential toxic effects and biochemical pathways involved in the metabolism and excretion of such compounds. For example, the toxicological analysis of a fatal overdose involving structurally related compounds highlighted the biochemical and clinical manifestations, aiding in understanding the toxicokinetics and dynamics of these compounds (Osterloh et al., 1983).
Drug Metabolism and Pharmacokinetics
Further, research into the metabolism and excretion of pharmacologically active compounds structurally similar to 2-(3-Aminopyrrolidin-1-yl)acetic acid dihydrochloride provides valuable information on the biotransformation and elimination pathways of such compounds, critical in drug development and therapy optimization. Studies on compounds like MK-0524, a prostaglandin D2 receptor antagonist, have detailed the absorption, metabolism, and excretion patterns in human subjects, offering a framework for understanding the pharmacokinetics of similar compounds (Karanam et al., 2007).
作用機序
The mechanism of action of this compound is not specified in the sources I found. It’s possible that it could have various effects depending on the context of its use, especially considering it’s used in various scientific research.
Safety and Hazards
特性
IUPAC Name |
2-(3-aminopyrrolidin-1-yl)acetic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2.2ClH/c7-5-1-2-8(3-5)4-6(9)10;;/h5H,1-4,7H2,(H,9,10);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHQISJCBOKLZMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)CC(=O)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



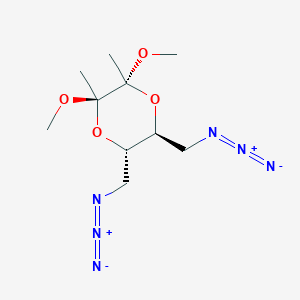
![2-(Chloromethyl)-7-Methylimidazo[1,2-A]Pyridine Hydrochloride](/img/structure/B1523507.png)
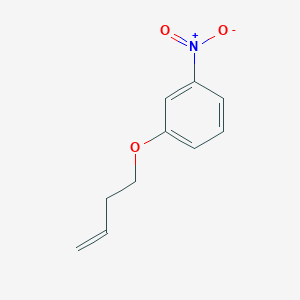




![(7R,8aS)-octahydropyrrolo[1,2-a]pyrazin-7-ol](/img/structure/B1523518.png)
![1-[4-chloro-3-(trifluoromethyl)phenyl]-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1523520.png)
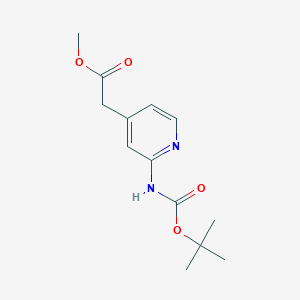

![6-bromo-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B1523527.png)
